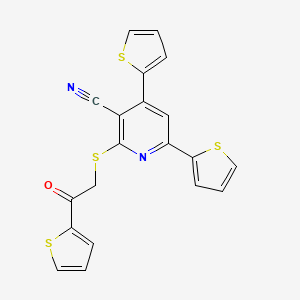
2-Dodecoxyethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its amphiphilic nature, which makes it useful in various applications, particularly in the field of surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecoxyethyl hydrogen sulfate typically involves the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester . The general reaction can be represented as follows:
[ \text{C}{12}\text{H}{25}\text{OH} + \text{SO}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OSO}_3\text{H} ]
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where dodecyl alcohol is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of the sulfate ester, which is more stable and easier to handle .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecoxyethyl hydrogen sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can react with nucleophiles such as amines and alcohols to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Conditions: Mild to moderate temperatures, typically in the range of 25-50°C
Major Products: The major products formed from these reactions are typically the substituted derivatives of the original sulfate ester. For example, reaction with an amine would yield an alkylammonium sulfate .
Scientific Research Applications
2-Dodecoxyethyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Commonly used in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-dodecoxyethyl hydrogen sulfate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances . This property is particularly useful in applications such as emulsification and solubilization.
Comparison with Similar Compounds
- Sodium dodecyl sulfate (SDS)
- Sodium laureth sulfate (SLES)
- Ammonium lauryl sulfate (ALS)
Comparison: While 2-dodecoxyethyl hydrogen sulfate shares similar surfactant properties with these compounds, it is unique in its specific molecular structure, which can offer different solubility and stability characteristics . For instance, SDS is widely used in laboratory settings for protein denaturation, whereas this compound may be preferred in applications requiring milder surfactant properties .
Properties
CAS No. |
50602-06-7 |
|---|---|
Molecular Formula |
C14H30O5S |
Molecular Weight |
310.45 g/mol |
IUPAC Name |
2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
QTDIEDOANJISNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Related CAS |
26183-44-8 26183-44-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800038.png)
![2-[2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800050.png)
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B10800058.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane](/img/structure/B10800070.png)
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B10800071.png)
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10800082.png)
![2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B10800096.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800097.png)

![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)
![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800106.png)

